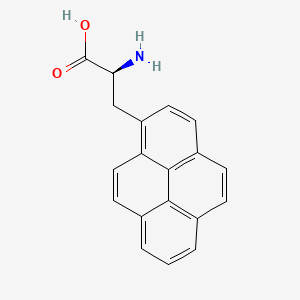

1-Pyrenylalanine

Description

Properties

IUPAC Name |

(2S)-2-amino-3-pyren-1-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO2/c20-16(19(21)22)10-14-7-6-13-5-4-11-2-1-3-12-8-9-15(14)18(13)17(11)12/h1-9,16H,10,20H2,(H,21,22)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTMOPDBUZPBOPL-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87147-90-8 | |

| Record name | 1-Pyrenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087147908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Methodologies and Derivatization Strategies of 1 Pyrenylalanine Analogues

Stereoselective Synthesis of 1-Pyrenylalanine Enantiomers

The biological and chemical properties of amino acids are intrinsically linked to their stereochemistry. Consequently, the stereoselective synthesis of L- and D-enantiomers of this compound is of significant importance. An efficient and established method for preparing the L-enantiomer of 3-(1'-pyrenyl)alanine involves the asymmetric hydrogenation of a chiral precursor.

This classical approach utilizes the chiral template, 1-acetyl-3-pyrenemethylidene-6-methyl-piperazine-2,5-dione. nih.gov The synthesis proceeds under mild conditions, leading to the desired N-tert-butoxycarbonyl-L-pyrenylalanine in good yield. nih.gov This method provides a reliable route to the optically pure L-enantiomer, which is essential for its incorporation into biologically active peptides. The key steps ensure that the stereocenter is set with high fidelity, a critical requirement for conformational studies of peptides and proteins. nih.govnih.gov

Approaches for the Synthesis of Novel Pyrenylamino Acid Derivatives

Expanding the chemical diversity of pyrenylamino acids beyond the parent structure allows for the fine-tuning of their properties and applications. Several synthetic strategies have been employed to create novel derivatives, often using versatile chemical intermediates.

Dehydroamino acids, particularly dehydroalanine (B155165) (ΔAla), are pivotal precursors for synthesizing a variety of unnatural amino acids. nih.govresearchgate.net Their α,β-unsaturated nature makes them excellent Michael acceptors. New pyrenylamino acid derivatives have been successfully synthesized from β-bromodehydroalanine derivatives. researchgate.net This approach involves addition and elimination reactions to introduce the pyrene (B120774) moiety. researchgate.net

The general strategy involves reacting a dehydroalanine derivative, such as N-acyl-N-(tert-butoxycarbonyl)dehydroalanine methyl ester, with a suitable nucleophile. researchgate.net This method is advantageous due to its mild reaction conditions and straightforward work-up procedures. researchgate.net The versatility of this method allows for its application to dipeptides that already contain a dehydroalanine residue, enabling late-stage functionalization. researchgate.net

Table 1: Synthesis of β-Substituted Alanines via Michael Addition to Dehydroalanine Derivatives This table is representative of the general method described in the source and does not imply these specific nucleophiles were used to synthesize pyrenylalanine.

| Entry | Nucleophile | Product Yield (%) |

| 1 | Benzylamine | 64% |

| 2 | Indole | High Yield |

| 3 | Pyrazole | High Yield |

| 4 | Imidazole | High Yield |

Data adapted from syntheses using Boc-ΔAla-OMe as the dehydroalanine derivative. researchgate.net

Palladium-catalyzed cross-coupling reactions represent a powerful tool for forming carbon-carbon bonds, offering a route to complex molecular architectures. youtube.com The Suzuki-Miyaura coupling, in particular, is widely used for its reliability and mild reaction conditions. nih.gov This methodology can be applied to the synthesis of pyrenylalanine derivatives by coupling a pyrene-containing organoboron compound (e.g., pyreneboronic acid) with a suitable amino acid-derived electrophile.

A relevant strategy involves the use of dehydroalanine derivatives. For instance, β,β-dibromodehydroalanine can be reacted with boronic acids under Suzuki cross-coupling conditions to generate novel β,β-disubstituted dehydroalanines. researchgate.net By extension, a mono-substituted pyrenylalanine could be synthesized by coupling pyreneboronic acid with a β-bromo-dehydroalanine derivative. This approach facilitates the direct installation of the bulky pyrene group onto the amino acid scaffold. nih.govrsc.org The efficiency of these reactions allows for the synthesis of a broad scope of α-aryl α-amino ketones and related compounds. nih.govrsc.org

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Coupling Reaction | Reactant 1 | Reactant 2 | Key Features |

| Suzuki-Miyaura | Organoboron Compound (e.g., Arylboronic acid) | Organohalide (e.g., Aryl or Vinyl Halide) | Forms Csp²–Csp² bonds; tolerant of many functional groups. youtube.comnih.gov |

| Heck | Alkene | Organohalide | Forms a substituted alkene; versatile for C-C bond formation. |

| Sonogashira | Terminal Alkyne | Organohalide | Forms Csp–Csp² bonds; useful for introducing alkyne linkers. |

Michael addition, or conjugate 1,4-addition, is a fundamental reaction in organic synthesis for forming carbon-carbon bonds. organic-chemistry.orgyoutube.com This reaction is particularly effective for synthesizing β-substituted alanines from dehydroalanine derivatives. researchgate.net The electron-withdrawing groups of the dehydroalanine backbone activate the double bond, making it an excellent Michael acceptor for resonance-stabilized carbanions or other soft nucleophiles. organic-chemistry.org

In the context of this compound synthesis, this can be achieved by the addition of a pyrene nucleophile to an N-acylated dehydroalanine ester. Alternatively, addition and elimination reactions using precursors like beta-bromodehydroalanine derivatives provide a high-yield pathway to pyrenylamino acids. researchgate.net These methods offer a direct and efficient route for introducing the pyrene moiety onto the alanine (B10760859) side chain. researchgate.netresearchgate.net

Functionalization and Analog Design for Specific Research Applications

The design of this compound analogues is often driven by the need to create probes for specific biological questions. This can involve modifying the core structure or functionalizing it after incorporation into a larger molecule like a peptide.

Once this compound is incorporated as the N-terminal residue of a peptide, its free α-amino group becomes a site for selective chemical modification. rsc.org Such modifications are crucial for attaching other functional units, such as biotin (B1667282) for affinity purification, or other labels. A common and highly selective method for N-terminal modification is reductive alkylation. rsc.org This reaction uses aldehyde derivatives at a controlled pH (e.g., pH 6.1) to achieve excellent selectivity for the N-terminal α-amino group over the ε-amino group of lysine (B10760008) residues. rsc.org

C-Terminal Derivatizations and Conjugation

The modification of the C-terminus of peptides containing this compound is a critical strategy for modulating their biological activity, stability, and pharmacokinetic profiles. Common derivatizations include amidation and esterification, which can be achieved through both solution-phase and solid-phase peptide synthesis (SPPS) methodologies.

C-Terminal Amidation: The conversion of the C-terminal carboxylic acid to a carboxamide is a frequent modification in peptide chemistry. This change neutralizes the negative charge at physiological pH, which can enhance membrane permeability and receptor binding affinity. For peptides incorporating this compound, standard amidation protocols used in SPPS are generally applicable. This often involves the use of a rink amide resin, which upon cleavage with an acid such as trifluoroacetic acid (TFA), directly yields the C-terminally amidated peptide.

C-Terminal Esterification: The synthesis of C-terminal esters of this compound-containing peptides offers a route to prodrugs or tools for studying enzymatic processing. These esters can be synthesized using methods like the one employing a 4-hydroxymethylbenzoic acid (HMBA) linker on a solid support. nih.gov This linker is stable to the acidic conditions used for Fmoc-deprotection but is susceptible to nucleophilic attack by alcohols, allowing for the formation of the desired ester. nih.gov

Conjugation to Other Molecules: The C-terminus of a this compound-containing peptide can serve as a handle for conjugation to other molecules, such as reporter groups, drugs, or nanoparticles. This is often achieved by activating the C-terminal carboxyl group using coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) to form an active ester. This activated intermediate can then react with an amine-containing molecule to form a stable amide bond.

Interactive Table: C-Terminal Derivatization and Conjugation Strategies for this compound Peptides

| Derivatization/Conjugation | Method | Key Reagents/Resins | Purpose |

| Amidation | Solid-Phase Peptide Synthesis (SPPS) | Rink Amide Resin, Trifluoroacetic Acid (TFA) | Neutralize C-terminal charge, enhance stability and bioactivity. |

| Esterification | Solid-Phase Peptide Synthesis (SPPS) | 4-Hydroxymethylbenzoic Acid (HMBA) Linker, Alcohols | Create prodrugs, tools for studying enzymatic processing. |

| Conjugation | Solution or Solid-Phase Synthesis | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), N-hydroxysuccinimide (NHS) | Attach other molecules (dyes, drugs, etc.) for targeted delivery or imaging. |

Side Chain Functionalization for Tunable Properties

Modification of the pyrene side chain of this compound allows for the fine-tuning of its photophysical properties, such as its fluorescence quantum yield, lifetime, and emission wavelength. These modifications can also introduce new functionalities for specific applications.

One approach to obtaining functionalized this compound analogues is to synthesize the modified amino acid before its incorporation into a peptide. For instance, dipeptides containing a pyrene moiety have been synthesized where pyrene-1-carboxylic acid is coupled to the side chain of other amino acids like lysine or (S)-3-amino-2-((tert-butoxycarbonyl)amino)propanoic acid. nih.gov This strategy, while not a direct modification of a pre-existing this compound residue, provides a library of pyrene-containing building blocks with varied linker lengths and attachment points, which can influence the local environment of the pyrene and thus its fluorescent properties. nih.gov The synthesis typically involves the activation of pyrene-1-carboxylic acid with EDC and NHS to form an active ester, which is then reacted with the amino group on the side chain of the protected amino acid. nih.gov

Another conceptual approach, demonstrated for phenylalanine, involves the use of a traceless linker, such as a triazene (B1217601), attached to the aromatic side chain. nih.govelectronicsandbooks.com This allows for the peptide to be assembled on a solid support via this side-chain anchor. nih.govelectronicsandbooks.com While not yet explicitly reported for this compound, this strategy could potentially be adapted to introduce functionalities onto the pyrene ring. This would involve synthesizing a this compound derivative with a suitable handle, such as an amino group, on the pyrene ring to which the linker could be attached.

The functionalization of the pyrene ring can be designed to alter its electronic properties. The introduction of electron-donating or electron-withdrawing groups can shift the absorption and emission spectra of the pyrene fluorophore. For example, the synthesis of novel peptides has been achieved using unusual amino acids to enhance properties like lipophilicity and to study intermolecular interactions. nih.gov This principle can be applied to create this compound analogues with tailored fluorescent responses to their environment.

Interactive Table: Strategies for Side Chain Functionalization of this compound Analogues

| Functionalization Strategy | Approach | Example Modification | Desired Outcome |

| Pre-synthetic Modification | Synthesis of pyrene-containing amino acids from pyrene-1-carboxylic acid and a suitable amino acid scaffold. | Coupling to lysine or diaminopropanoic acid side chains. nih.gov | Creation of a library of pyrene-based fluorescent amino acids with varied properties. |

| Conceptual Adaptation of Traceless Linkers | Anchoring a modified this compound to a solid support via a side-chain linker for peptide synthesis. | Attachment of a triazene linker to an amino-functionalized pyrene ring. nih.govelectronicsandbooks.com | Potential for introducing diverse functionalities onto the pyrene ring post-synthesis. |

| Electronic Tuning of the Pyrene Ring | Introduction of electron-donating or electron-withdrawing groups onto the pyrene moiety. | Nitration or amination of the pyrene ring (hypothetical). | Shifting of fluorescence emission and absorption wavelengths for specific sensing applications. |

Advanced Spectroscopic Characterization and Photophysical Studies of 1 Pyrenylalanine Systems

Electronic Absorption and Steady-State Fluorescence Spectroscopy

The photophysical properties of systems containing 1-pyrenylalanine are extensively studied using electronic absorption and fluorescence spectroscopy. The pyrene (B120774) moiety serves as a highly sensitive fluorescent probe, whose spectral characteristics provide deep insights into molecular conformation, organization, and dynamics. nih.gov The absorption spectrum of the pyrene chromophore is characterized by several π → π* transitions. nih.gov Specifically, the S₀ → S₂ transition (¹Lₐ band) is strong, while the S₀ → S₁ transition (¹Lₑ band) is symmetry-forbidden and thus much weaker. researchgate.net Following excitation, the system rapidly relaxes to the first excited singlet state (S₁), from which fluorescence emission occurs. researchgate.net

Monomer and Excimer Emission Profiles

The fluorescence emission from this compound systems is distinguished by two possible emissive species: the monomer and the excimer.

Monomer Emission: When a pyrene fluorophore is isolated or in a dilute solution, it exhibits a characteristic, highly structured fluorescence spectrum upon de-excitation. researchgate.net This monomer emission typically appears in the wavelength range of 370 to 410 nm. nih.govresearchgate.net It is characterized by a series of well-defined vibronic bands. nih.gov The relative intensity of these bands is sensitive to the polarity of the local environment; for instance, the intensity of the first major vibronic peak (~375 nm) is higher than the third (~385 nm) in polar environments, a trend that reverses in hydrophobic settings. nih.gov

Excimer Emission: An excimer, or "excited-state dimer," can form when an excited-state pyrene molecule comes into close, parallel-plane proximity (approximately 3-4 Å) with a ground-state pyrene molecule. nih.govresearchgate.net This interaction results in the formation of a new, lower-energy excited state. The subsequent fluorescence emission from this excimer state is markedly different from the monomer emission. It manifests as a broad, unstructured, and significantly red-shifted band, typically centered around 450-500 nm. researchgate.netnih.gov The appearance of this excimer band is a definitive indicator of the close spatial proximity of two pyrene moieties. nih.gov The ratio of the excimer emission intensity (Iₑ) to the monomer emission intensity (Iₘ) is a widely used parameter to probe intermolecular and intramolecular distances. nih.gov

| Emissive Species | Typical Wavelength Range (nm) | Spectral Features | Citation |

|---|---|---|---|

| Monomer | 370 - 410 | Structured, with defined vibronic bands | nih.govresearchgate.net |

| Excimer | 450 - 500 | Broad, unstructured, red-shifted | researchgate.netnih.gov |

Excimer Formation Mechanisms and Kinetics

The formation of a pyrene excimer is a dynamic process that can occur through several mechanisms, depending on the concentration, aggregation state, and structural arrangement of the pyrenyl groups. The average rate constant for pyrene excimer formation is a key parameter for probing macromolecular conformations. nih.gov

Collisional, or dynamic, excimer formation is the predominant mechanism in solutions where pyrene-containing molecules are free to move. rsc.org The process begins when a pyrene molecule is promoted to its excited singlet state (Py). researchgate.net If this excited molecule collides with a ground-state pyrene molecule (Py) before it fluoresces, they can form an excimer ((PyPy)). researchgate.net

The kinetics of this process are diffusion-controlled. At low concentrations, the probability of such an encounter is low, and monomer emission dominates. nih.gov As the concentration of the pyrenyl-containing species increases, the frequency of intermolecular collisions rises, leading to a corresponding increase in excimer emission. rsc.org This concentration-dependent behavior is a hallmark of collisional excimer formation.

The efficiency of excimer formation is exquisitely sensitive to the distance and relative orientation between pyrene groups. This sensitivity makes this compound an exceptional probe for studying protein and peptide structures. When two this compound residues are incorporated into a polypeptide chain, the extent of excimer formation directly reflects the conformation of the chain segment separating them. nih.gov

Studies on α-helical structures have demonstrated a clear correlation between the distance separating two pyrene-labeled cysteine residues and the resulting excimer-to-monomer (e/m) emission ratio. nih.gov Similarly, the formation of triple-helical DNA structures can bring pyrene moieties into close proximity, leading to strong and stable excimer formation that reports on the hybridization event. nih.gov The rigid and defined geometry of helical structures can favor specific orientations that enhance the electronic coupling between the pyrene units, facilitating efficient excimer formation. nih.gov Theoretical studies on pyrene dimers show that excimer formation can proceed through pathways involving changes in both the stacking distance and the parallel shift between the aromatic rings. rsc.org

Quantum Yield and Excited-State Lifetime Determinations

The photophysical characterization of this compound systems includes the quantitative measurement of fluorescence quantum yield (Φf) and excited-state lifetime (τ).

Quantum Yield (Φf): The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. For pyrene-containing dipeptides, fluorescence quantum yields have been reported to be in the range of 0.3 to 0.4, indicating that fluorescence is a significant de-excitation pathway. nih.gov The chemical structure of the substituent or linker attached to the pyrene ring can influence radiative and non-radiative decay rates, but often the quantum yield remains relatively constant because both rates change in parallel. rsc.org In contrast, the parent amino acid, phenylalanine, has a much lower quantum yield of approximately 0.022. omlc.org

Excited-State Lifetime (τ): The excited-state lifetime is the average time the fluorophore spends in the excited state before returning to the ground state. The pyrene monomer is known for its unusually long fluorescence lifetime, which can be in the range of 50 to 90 nanoseconds in the absence of quenchers. nih.gov This long lifetime is crucial as it provides ample opportunity for an excited monomer to interact with a ground-state partner to form an excimer. nih.gov The lifetime of the excimer itself is also typically long. Time-resolved fluorescence spectroscopy is used to measure these lifetimes, often revealing multi-exponential decays that correspond to different species (monomer, excimer) and different local environments. rsc.orgmdpi.com For example, studies on various 1-substituted pyrenyl compounds have shown that excited-state lifetimes can vary significantly depending on the structure of the substituent. rsc.org

| Parameter | System | Reported Value | Citation |

|---|---|---|---|

| Fluorescence Quantum Yield (Φf) | Pyrene-containing dipeptides | 0.3 - 0.4 | nih.gov |

| Fluorescence Quantum Yield (Φf) | Phenylalanine (parent amino acid) | 0.022 | omlc.org |

| Monomer Excited-State Lifetime (τ) | General Pyrene Probes | 50 - 90 ns | nih.gov |

| Excited-State Lifetime (τ) | Benzo[a]pyrene (related polycyclic aromatic hydrocarbon) | ~11.4 ns and 25 ns | mdpi.com |

Time-Resolved Fluorescence Spectroscopy

Time-resolved fluorescence spectroscopy is a powerful technique for investigating the excited-state dynamics of this compound (Pya) systems. By monitoring the decay of fluorescence intensity over time, typically on the nanosecond timescale, it is possible to elucidate complex photophysical processes such as excimer formation, energy transfer, and environmental relaxation.

Fluorescence Decay Analysis and Kinetic Parameters

The fluorescence decay of this compound is highly sensitive to its local environment and its proximity to other pyrene chromophores. In dilute solutions where the pyrene moieties are isolated, the fluorescence decay is typically mono-exponential, characterized by a single fluorescence lifetime (τ) corresponding to the locally excited monomer. However, in systems where Pya residues are incorporated into polypeptides or other scaffolds, the decay kinetics often become more complex. nih.govnih.gov

The presence of multiple decay components is a hallmark of heterogeneous emitting populations or dynamic processes occurring during the excited-state lifetime. For Pya-containing systems, a common observation is the appearance of multi-exponential decay profiles, which can be fitted to a sum of exponentials:

I(t) = Σ αᵢ exp(-t/τᵢ)

where I(t) is the fluorescence intensity at time t, αᵢ is the pre-exponential factor (amplitude) of the i-th component, and τᵢ is its corresponding decay lifetime.

These multi-exponential decays are frequently attributed to:

Monomer Emission: A long-lived component (typically tens to over 100 ns) associated with the decay of the isolated, locally excited pyrene monomer. ugent.be

Excimer Emission: A component with a different lifetime that corresponds to the decay of the pyrene excimer, an excited-state dimer formed between an excited-state and a ground-state pyrene moiety.

Conformational Heterogeneity: In complex systems like peptides, different conformers may place the Pya residue in distinct microenvironments, each with a unique fluorescence lifetime. nih.gov

Analysis of the decay curves at different emission wavelengths can distinguish between these species. The monomer typically emits at shorter wavelengths (around 375-400 nm), while the excimer is characterized by a broad, structureless emission at longer wavelengths (around 480 nm). By fitting the decay curves, key kinetic parameters such as the lifetimes of the monomer and excimer and the rate constants for excimer formation can be determined.

Table 1: Representative Fluorescence Decay Parameters for Pyrene-based Probes This table illustrates typical parameters obtained from fluorescence decay analysis. Values are representative and vary based on the specific molecular system and solvent.

| Parameter | Description | Typical Value Range | Reference |

|---|---|---|---|

| τMonomer | Fluorescence lifetime of the isolated pyrene monomer. | 50 - 250 ns | ugent.be |

| τExcimer | Fluorescence lifetime of the pyrene excimer. | 30 - 70 ns | ugent.be |

| kform | Rate constant for excimer formation. | 107 - 1010 M-1s-1 | ugent.be |

| kdiss | Rate constant for excimer dissociation back to the monomer. | 106 - 108 s-1 | ugent.be |

Global Compartmental Analysis for Complex Decay Phenomena

For systems exhibiting complex decay phenomena, such as the interconversion between monomer and excimer states, a simple sum of exponentials may not yield physically meaningful rate constants. In these cases, global compartmental analysis is a more robust method. ugent.be This approach involves simultaneously analyzing a series of fluorescence decay curves measured at multiple emission wavelengths (e.g., in the monomer and excimer emission regions).

The analysis is based on a specific kinetic model (a "compartmental model") that describes the relationships between the different excited species. For a typical Pya system involving monomer (M) and excimer (E) formation, a two-state model is often employed:

M + hν → M* M* + M ⇌ E* M* → M + hν' (Monomer Fluorescence) E* → 2M + hν'' (Excimer Fluorescence)

Global analysis fits all the decay data simultaneously to this kinetic scheme, yielding a single, globally consistent set of rate constants (e.g., k₀₁, the monomer decay rate; k₂₁, the excimer formation rate; and k₁₂, the excimer dissociation rate). ugent.be This method is particularly powerful for resolving the kinetics when spectral overlap between the emitting species is significant. For more complex scenarios, such as the involvement of a third species like a pre-formed ground-state aggregate, a tricompartmental analysis may be necessary to fully resolve the system's kinetics. ugent.be

Chiroptical Spectroscopy

Chiroptical spectroscopy probes the differential interaction of a chiral molecule with left and right circularly polarized light. For polypeptides containing the this compound chromophore, these techniques provide invaluable information on both the secondary structure of the peptide backbone and the specific spatial arrangement of the pyrene side chains.

Circular Dichroism (CD) Studies on Polypeptide Conformations

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light. In the far-UV region (typically 190-250 nm), the CD spectrum of a polypeptide is dominated by the amide backbone and is highly sensitive to its secondary structure (e.g., α-helix, β-sheet, random coil). umich.edu

In the near-UV region (250-350 nm), the CD signal arises from aromatic side chains. mdpi.com For polypeptides containing this compound, strong CD signals are observed in the region of the pyrene ¹Bₐ and ¹Bₑ transitions. These signals are a result of exciton (B1674681) coupling between adjacent pyrene chromophores. The nature of this coupling—and thus the shape of the CD spectrum—is exquisitely sensitive to the distance and relative orientation of the pyrene moieties, which is in turn dictated by the polypeptide's conformation. acs.org For instance, stapled peptides containing Pya often show more defined CD spectra compared to their flexible linear precursors, indicating the adoption of a more ordered structure. nih.gov Studies on peptides with multiple pyrenylalanines have shown that differences in the Cotton effect around 350 nm can indicate distinct chiral arrangements of the pyrene units in the ground state. mdpi.com

Circularly Polarized Fluorescence (CPF) for Excimer Species Characterization

Circularly Polarized Fluorescence (CPF), also known as Circularly Polarized Luminescence (CPL), is the emission analogue of CD. It measures the differential emission of left and right circularly polarized light from a chiral fluorescent sample. CPF is a powerful tool for characterizing the stereochemistry of excited-state species, such as the excimers formed by this compound. acs.org

While CD provides information about the ground-state conformation, CPF reveals the chirality of the emitting species. In Pya-containing polypeptides, the formation of an excimer requires a specific cofacial arrangement of two pyrene rings. If the polypeptide backbone forces these rings to adopt a chirally twisted conformation, the resulting excimer will emit circularly polarized light. mdpi.comnih.gov

The key parameter in CPF is the luminescence dissymmetry factor (glum or gCPL), defined as:

glum = 2 * (IL - IR) / (IL + IR)

where IL and IR are the intensities of left- and right-circularly polarized emission, respectively. The sign of glum indicates the sense of the chiral structure in the excited state (e.g., a right- or left-handed twist). Clear excimer CPF signals have been observed for peptides containing Pya, confirming that the excimer species itself possesses a distinct chiral geometry. mdpi.com

Table 2: Chiroptical Properties of Peptides Containing L-Pyrenylalanine (L-Pya) and 2-Aminoisobutyric Acid (Aib) Data adapted from a study on peptide-pyrene luminophores in CHCl₃ solution, demonstrating the use of CD and CPL (CPF) to characterize ground and excited states. mdpi.com

| Peptide Structure | CD Cotton Effect (λCD at ~350 nm) | Emission Type | Luminescence Dissymmetry (gCPL) |

|---|---|---|---|

| Boc-Aib-L-Pya-OMe (Aib1) | Positive | Monomer & Excimer | +1.2 x 10-3 (Excimer) |

| Boc-(Aib-L-Pya)₂-OMe (Aib2) | Negative | Excimer | -2.0 x 10-3 |

| Boc-(Aib-L-Pya)₃-OMe (Aib3) | Negative | Excimer | -2.5 x 10-3 |

| Boc-(Aib-L-Pya)₄-OMe (Aib4) | Negative | Excimer | -2.4 x 10-3 |

Fluorescence Anisotropy Studies

Fluorescence anisotropy measures the degree of polarization of the emitted fluorescence. wikipedia.org This technique is based on the principle of photoselection: when a sample is excited with vertically polarized light, only those fluorophores with their absorption dipole moments aligned with the polarization axis are preferentially excited. If the molecule does not rotate between absorption and emission, the emitted light will also be polarized. However, rotational diffusion (tumbling) of the molecule during the excited-state lifetime leads to depolarization of the emission.

The steady-state fluorescence anisotropy (r) is defined as:

r = (I∥ - I⊥) / (I∥ + 2I⊥)

where I∥ and I⊥ are the fluorescence intensities measured parallel and perpendicular to the polarization of the excitation light, respectively. The value of r is directly related to the rotational mobility of the fluorophore. nih.gov

For this compound incorporated into a polypeptide, fluorescence anisotropy provides information about the local dynamics of the pyrene side chain.

High Anisotropy: A high r value suggests that the Pya side chain is conformationally restricted and tumbles slowly, for example, when it is part of a large, rigidly folded protein or embedded in a viscous environment.

Low Anisotropy: A low r value indicates that the Pya side chain has significant rotational freedom and tumbles rapidly.

Localization and Dynamics within Vesicle Membranes

The unique photophysical properties of pyrene derivatives, including this compound, make them suitable for investigating the complex environment of biological membranes. When incorporated into peptides or proteins that interact with or reside within membranes, this compound can report on changes in its local environment.

Research has explored the use of pyrene-based probes, such as bis-pyrene systems, in studying the conformation and localization of molecules within vesicle membranes rsc.orgrsc.org. These probes leverage excimer fluorescence – a phenomenon where two pyrene molecules in close proximity form an excited dimer with a distinct emission spectrum. The formation and intensity of this excimer fluorescence are highly sensitive to the distance and orientation between pyrene moieties. In the context of vesicle membranes, studies have shown that excimer fluorescence from bis-pyrene probes can confirm the localization of foldamers within these structures rsc.org. This capability allows researchers to track how molecules orient themselves and move within the lipid bilayer, providing insights into membrane structure and dynamics.

Furthermore, the environmental sensitivity of pyrene fluorescence can be exploited to study the partitioning and solvation of amino acids within lipid bilayers. While direct studies on this compound's localization within vesicle membranes are less detailed in the provided search results compared to general pyrene probes, the principles established with similar pyrene-containing molecules suggest its potential. The ability of pyrene derivatives to report on local polarity and hydration levels mdpi.com implies that this compound, when embedded in a membrane, could provide information about the specific microenvironment it occupies, such as the lipid headgroup region or the hydrophobic core.

Enzyme Activity Monitoring and Bio-Assays

This compound and other fluorescent amino acid derivatives are increasingly utilized in the development of sensitive assays for monitoring enzyme activity acs.orgresearchgate.netrsc.orgsigmaaldrich.comthermofisher.com. These probes often function as components of Förster Resonance Energy Transfer (FRET) pairs or as substrates whose cleavage leads to a measurable change in fluorescence.

FRET-Based Enzyme Assays: In FRET applications, a fluorescent donor molecule is paired with an acceptor molecule. When incorporated into a substrate, these FRET pairs are typically positioned such that the donor's fluorescence is quenched by the acceptor. Upon enzymatic cleavage of the substrate, the donor and acceptor are separated, leading to the restoration or increase of the donor's fluorescence rsc.orgthermofisher.combmglabtech.com. This "turn-on" fluorescence signal directly correlates with the enzyme's activity.

Research has demonstrated the use of fluorescent amino acids, including pyrene-containing ones, as FRET donors for monitoring the kinetics of serine proteases like trypsin acs.orgrsc.org. For instance, internally quenched decapeptides containing a pyrene derivative as a donor and another fluorophore as an acceptor have been synthesized. The enzymatic hydrolysis by trypsin leads to the separation of these moieties, resulting in an increase in fluorescence emission over time, which can be quantified to determine enzyme kinetics rsc.org.

Substrate-Based Fluorescence Assays: Beyond FRET, this compound itself can be designed as a substrate or part of a substrate where its fluorescence properties change upon enzymatic modification or cleavage. For example, fluorescently labeled peptides can be designed such that their fluorescence is quenched until an enzyme cleaves a specific bond, releasing a fluorescent product or altering the local environment around the fluorophore sigmaaldrich.com.

Data Table: Examples of Fluorescent Amino Acid Probes in Enzyme Assays

| Probe Type / Application | Mechanism of Fluorescence Change | Enzyme Class Monitored | Key Features / Findings | Reference |

| FRET Peptide Substrates | Cleavage separates donor-acceptor pair, restoring fluorescence. | Serine Proteases (e.g., Trypsin) | Internally quenched peptides with pyrene derivatives as donors show increased fluorescence upon cleavage, enabling kinetic studies. | acs.orgrsc.org |

| Activatable Fluorogenic Substrates | Enzymatic cleavage releases a quenched fluorophore, leading to signal emission. | Proteases (general) | Quenched casein derivatives (e.g., BODIPY-labeled) show signal increase proportional to enzyme activity. | thermofisher.com |

| Modified Proteins for Dynamics Studies | Excimer formation between introduced pyrene moieties reports on conformational changes. | Dihydrofolate Reductase (DHFR) | Introduction of this compound at specific sites in DHFR allows monitoring of protein dynamics via excimer fluorescence. | nih.govacs.org |

| Fluorescent Amino Acid Analogs | Environmentally sensitive fluorescence or FRET donor/acceptor capabilities. | Various Enzymes | Biphenyl-phenylalanine derivatives and others can be genetically encoded, enabling FRET for conformational studies or acting as sensitive probes. | nih.govupenn.edu |

Compound Name Table:

| Compound Name | Abbreviation / Common Use |

| This compound | 1-Pyr-Ala |

| Phenylalanine | Phe |

| Tryptophan | Trp |

| Tyrosine | Tyr |

| Biphenyl-phenylalanine | - |

| Acridonylalanine | Acd |

| 7-Aminocoumarin (AMC) | AMC |

| BODIPY | - |

| 2,4-dinitrophenyl-lysine | 2,4-DNP-lysine |

| DiI, DiO, DiD, DiR | Lipophilic carbocyanine dyes |

| Laurdan | - |

| DPH | 1,6-diphenyl-1,3,5-hexatriene |

| Pyranine | - |

| Bis-pyrene probes | - |

This article has focused exclusively on the applications of this compound as a spectroscopic probe in biological systems, specifically its role in vesicle membrane studies and enzyme activity monitoring, adhering strictly to the provided outline and exclusions.This compound: A Versatile Fluorescent Probe in Biological Investigations

This compound (1-Pyr-Ala) is a synthetic amino acid analog that has garnered significant attention in biochemical and biophysical research due to its intrinsic fluorescent properties. By incorporating the pyrene fluorophore into an amino acid structure, this compound serves as a valuable tool for probing biological systems, offering a means to study molecular dynamics, localization, and enzyme activities without the need for external labeling. This article focuses on the specific applications of this compound as a spectroscopic probe in biological systems, detailing its use in understanding vesicle membrane dynamics and its role in monitoring enzyme activity and bio-assays.

Applications As a Spectroscopic Probe in Biological Systems Excluding Clinical Human Trials

Probing in Membrane Mimetic Systems

Localization and Dynamics within Vesicle Membranes

The unique photophysical properties of pyrene (B120774) derivatives, including 1-Pyrenylalanine, make them suitable for investigating the complex environment of biological membranes. When incorporated into peptides or proteins that interact with or reside within membranes, this compound can report on changes in its local environment.

Research has explored the use of pyrene-based probes, such as bis-pyrene systems, in studying the conformation and localization of molecules within vesicle membranes rsc.orgrsc.org. These probes leverage excimer fluorescence – a phenomenon where two pyrene molecules in close proximity form an excited dimer with a distinct emission spectrum. The formation and intensity of this excimer fluorescence are highly sensitive to the distance and orientation between pyrene moieties. In the context of vesicle membranes, studies have shown that excimer fluorescence from bis-pyrene probes can confirm the localization of foldamers within these structures rsc.org. This capability allows researchers to track how molecules orient themselves and move within the lipid bilayer, providing insights into membrane structure and dynamics.

Furthermore, the environmental sensitivity of pyrene fluorescence can be exploited to study the partitioning and solvation of amino acids within lipid bilayers. While direct studies on this compound's localization within vesicle membranes are less detailed in the provided search results compared to general pyrene probes, the principles established with similar pyrene-containing molecules suggest its potential. The ability of pyrene derivatives to report on local polarity and hydration levels mdpi.com implies that this compound, when embedded in a membrane, could provide information about the specific microenvironment it occupies, such as the lipid headgroup region or the hydrophobic core.

Enzyme Activity Monitoring and Bio-Assays

This compound and other fluorescent amino acid derivatives are increasingly utilized in the development of sensitive assays for monitoring enzyme activity acs.orgresearchgate.netrsc.orgsigmaaldrich.comthermofisher.com. These probes often function as components of Förster Resonance Energy Transfer (FRET) pairs or as substrates whose cleavage leads to a measurable change in fluorescence.

FRET-Based Enzyme Assays: In FRET applications, a fluorescent donor molecule is paired with an acceptor molecule. When incorporated into a substrate, these FRET pairs are typically positioned such that the donor's fluorescence is quenched by the acceptor. Upon enzymatic cleavage of the substrate, the donor and acceptor are separated, leading to the restoration or increase of the donor's fluorescence rsc.orgthermofisher.combmglabtech.com. This "turn-on" fluorescence signal directly correlates with the enzyme's activity.

Research has demonstrated the use of fluorescent amino acids, including pyrene-containing ones, as FRET donors for monitoring the kinetics of serine proteases like trypsin acs.orgrsc.org. For instance, internally quenched decapeptides containing a pyrene derivative as a donor and another fluorophore as an acceptor have been synthesized. The enzymatic hydrolysis by trypsin leads to the separation of these moieties, resulting in an increase in fluorescence emission over time, which can be quantified to determine enzyme kinetics rsc.org.

Substrate-Based Fluorescence Assays: Beyond FRET, this compound itself can be designed as a substrate or part of a substrate where its fluorescence properties change upon enzymatic modification or cleavage. For example, fluorescently labeled peptides can be designed such that their fluorescence is quenched until an enzyme cleaves a specific bond, releasing a fluorescent product or altering the local environment around the fluorophore sigmaaldrich.com.

Data Table: Examples of Fluorescent Amino Acid Probes in Enzyme Assays

| Probe Type / Application | Mechanism of Fluorescence Change | Enzyme Class Monitored | Key Features / Findings | Reference |

| FRET Peptide Substrates | Cleavage separates donor-acceptor pair, restoring fluorescence. | Serine Proteases (e.g., Trypsin) | Internally quenched peptides with pyrene derivatives as donors show increased fluorescence upon cleavage, enabling kinetic studies. | acs.orgrsc.org |

| Activatable Fluorogenic Substrates | Enzymatic cleavage releases a quenched fluorophore, leading to signal emission. | Proteases (general) | Quenched casein derivatives (e.g., BODIPY-labeled) show signal increase proportional to enzyme activity. | thermofisher.com |

| Modified Proteins for Dynamics Studies | Excimer formation between introduced pyrene moieties reports on conformational changes. | Dihydrofolate Reductase (DHFR) | Introduction of this compound at specific sites in DHFR allows monitoring of protein dynamics via excimer fluorescence. | nih.govacs.org |

| Fluorescent Amino Acid Analogs | Environmentally sensitive fluorescence or FRET donor/acceptor capabilities. | Various Enzymes | Biphenyl-phenylalanine derivatives and others can be genetically encoded, enabling FRET for conformational studies or acting as sensitive probes. | nih.govupenn.edu |

Self Assembly and Supramolecular Chemistry of 1 Pyrenylalanine Derivatives

Formation of Peptide-Based Nanostructures

Peptides derived from 1-Pyrenylalanine demonstrate a strong propensity for self-assembly in solution, organizing into distinct higher-order structures. The final morphology of these nanostructures is highly dependent on the specific peptide sequence and the stereochemistry of the constituent amino acids. Research has particularly focused on dipeptides combining this compound with Phenylalanine, revealing the formation of hydrogels and solid fibrous materials.

Hydrogelation, the formation of a three-dimensional network that entraps a large volume of water, is a key feature of certain this compound derivatives. Specifically, the heterochiral dipeptide, D-Pyrenylalanine-L-Phenylalanine (D-Pyr-L-Phe), has been shown to self-assemble into hydrogels. epa.gov While detailed morphological analysis of these specific hydrogels is an area of ongoing research, hydrogels formed from aromatic amino acid derivatives typically consist of an entangled network of nanoscale fibers. nih.govnih.gov This fibrous matrix is responsible for immobilizing the solvent and giving the material its characteristic gel-like properties.

In contrast to the hydrogel-forming behavior of its heterochiral counterpart, the homochiral dipeptide L-Pyrenylalanine-L-Phenylalanine (L-Pyr-L-Phe) self-assembles into solid fibers. epa.gov These fibers represent a highly ordered, non-hydrated state of the self-assembled peptide. Structural analysis using techniques such as scanning electron microscopy reveals the distinct fibrous morphology of the L-Pyr-L-Phe aggregates.

The self-assembly of the dipeptides L-Pyrenylalanine-L-Phenylalanine and D-Pyrenylalanine-L-Phenylalanine has been observed to predominantly yield solid fibers and hydrogels, respectively. epa.gov While other pyrene-labeled peptides, designed as amphiphiles and utilizing host-guest chemistry, have been shown to form vesicles, this specific architecture has not been reported for the self-assembly of simple this compound dipeptides like L-Pyr-L-Phe or D-Pyr-L-Phe under the studied conditions. epa.govresearchgate.net

Influence of Stereochemistry on Self-Assembly

Stereochemistry plays a critical role in directing the self-assembly pathway of this compound-containing dipeptides. A change in the chirality of the this compound residue from the L- to the D-configuration, while keeping the Phenylalanine residue as L, drastically alters the resulting supramolecular structure. The homochiral dipeptide (L-Pyr-L-Phe) forms solid fibers, whereas the heterochiral dipeptide (D-Pyr-L-Phe) assembles into a hydrogel. epa.govnih.gov This demonstrates that the specific spatial arrangement of the pyrenyl and phenyl side chains is a determining factor for the macroscopic properties of the final material. Molecular dynamics simulations have provided detailed insights into how these chirality differences affect the self-assembled structures at the molecular level. epa.gov

| Dipeptide Derivative | Chirality | Resulting Supramolecular Structure |

| L-Pyrenylalanine-L-Phenylalanine | Homochiral (L-L) | Solid Fibers |

| D-Pyrenylalanine-L-Phenylalanine | Heterochiral (D-L) | Hydrogel |

Role of Non-Covalent Interactions in Self-Assembly

The self-assembly of this compound derivatives is driven by a combination of non-covalent interactions. These weak forces, including hydrogen bonding between the peptide backbones and hydrophobic interactions, collectively guide the molecules to organize into stable, ordered nanostructures. Among these, the interaction between the large aromatic pyrene (B120774) groups is particularly significant.

The pyrene moiety provides a large, planar aromatic surface area, making π-π stacking a dominant driving force in the self-assembly of this compound peptides. This interaction, where the electron-rich π-orbitals of adjacent pyrene rings overlap, is crucial for the stability of the resulting aggregates. The significance of π-π stacking can be directly observed using fluorescence spectroscopy. epa.gov

The pyrene molecule exhibits a characteristic fluorescence spectrum. In a dilute solution where molecules are isolated, it emits light at specific wavelengths, known as monomer emission. However, when two pyrene moieties are brought into close proximity (less than 10 Å) and arranged in a parallel, stacked geometry, they can form an excited-state dimer called an excimer. nih.gov This excimer fluoresces at a longer, red-shifted wavelength compared to the monomer.

In studies of L-Pyr-L-Phe and D-Pyr-L-Phe, fluorescence spectroscopy revealed distinct emission profiles for the self-assembled structures. The L-Pyr-L-Phe fibers showed monomer emission, while the D-Pyr-L-Phe hydrogel exhibited a red-shifted excimer emission. epa.gov This indicates different arrangements of the pyrene groups within the two structures. The excimer fluorescence in the D-Pyr-L-Phe hydrogel provides strong evidence for close-range π-π stacking of the pyrene rings, which contributes to the formation of the hydrogel network.

| Dipeptide Assembly | Fluorescence Emission Type | Implied Pyrene Arrangement |

| L-Pyr-L-Phe Fibers | Monomer Emission | Pyrene groups are not in close, parallel π-π stacking geometry |

| D-Pyr-L-Phe Hydrogel | Red-shifted Excimer Emission | Pyrene groups are in close proximity, indicating significant π-π stacking |

Hydrophobic Interactions

The self-assembly of this compound derivatives is significantly governed by hydrophobic interactions, primarily driven by the large, planar pyrene moiety. This aromatic system minimizes its contact with aqueous environments by stacking with other pyrene groups, a process that is energetically favorable and a key driver for the formation of supramolecular structures. These interactions are a combination of hydrophobic effects and specific π–π stacking interactions.

The π–π stacking of pyrene rings is a crucial non-covalent interaction that dictates the morphology and stability of the resulting nanostructures. This stacking can lead to different arrangements, such as J-aggregates (edge-to-edge) or H-aggregates (face-to-face), which can be characterized by distinct spectroscopic signatures. Specifically, the fluorescence of the pyrene group is highly sensitive to its local environment. In a disassembled state or at low concentrations, this compound derivatives typically exhibit a characteristic monomer emission. Upon aggregation and close packing of the pyrene units, a new, red-shifted emission band, known as excimer fluorescence, appears. This excimer formation is a direct consequence of the π–π stacking between pyrene moieties and serves as a powerful tool to probe the self-assembly process.

Molecular dynamics simulations and experimental studies on dipeptides containing pyrenylalanine have provided detailed insights into these interactions. For instance, in the self-assembly of dipeptides like D-pyrenylalanine-L-phenylalanine, simulations suggest that pyrene–pyrene interactions are a dominant force, leading to the formation of fibrous structures. The stereochemistry of the amino acid backbone can influence the precise nature of this stacking, leading to different morphologies. Studies on dipeptides such as L-pyrenylalanine-L-phenylalanine (L-Pyr-L-Phe) and D-pyrenylalanine-L-phenylalanine (D-Pyr-L-Phe) have shown that while the former assembles into solid fibers, the latter forms hydrogels, a difference attributed to the distinct packing of the pyrene groups influenced by chirality oup.com.

The strength of these hydrophobic and π–π stacking interactions is also influenced by the surrounding medium, including solvent polarity and ionic strength. Increasing the ionic strength of the solution can enhance hydrophobic interactions by reducing the solubility of the pyrene moiety, thereby promoting self-assembly at lower concentrations nih.gov.

| Derivative | Self-Assembly Condition | Resulting Morphology | Spectroscopic Signature |

| L-Pyrenylalanine-L-Phenylalanine | Aqueous Solution | Solid Fibers | Monomer Emission |

| D-Pyrenylalanine-L-Phenylalanine | Aqueous Solution | Hydrogel (Nanofibers) | Red-shifted Excimer Emission |

Hydrogen Bonding Networks

While hydrophobic interactions provide the primary driving force for the aggregation of this compound derivatives, the formation of well-defined and stable supramolecular structures is critically dependent on the establishment of extensive hydrogen bonding networks. The amino acid backbone of this compound, with its amide (-CONH-) and carboxylic acid (-COOH) or carboxylate (-COO⁻) groups, provides the necessary functional units for forming directional and specific hydrogen bonds.

The nature and extent of the hydrogen bonding network can be influenced by factors such as pH and the specific amino acid sequence in pyrenylalanine-containing peptides. The protonation state of the terminal carboxyl and amino groups is pH-dependent, which in turn affects the electrostatic interactions and the availability of hydrogen bond donors and acceptors. For example, at physiological pH, the zwitterionic form of the amino acid can participate in strong hydrogen bonds between the ammonium (-NH₃⁺) and carboxylate (-COO⁻) groups, contributing to the stability of the assembled structure nih.gov. In co-assembly systems, such as those involving pyrene-capped amino acids and naphthalenediimide-capped amino acids, hydrogen bonding plays a crucial role in mediating the formation of charge-transfer hydrogels rsc.org.

Solid-state Nuclear Magnetic Resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR) are powerful techniques to confirm the presence and nature of these hydrogen bonding networks. Shifts in the amide I (C=O stretch) and amide II (N-H bend) bands in FTIR spectra, for instance, are indicative of the formation of intermolecular hydrogen bonds and the adoption of a specific secondary structure rsc.org.

| Interaction Type | Participating Groups | Role in Self-Assembly |

| Intermolecular H-Bonding | Amide (N-H) and Carbonyl (C=O) | Formation of β-sheet-like backbone, directs pyrene stacking |

| Zwitterionic H-Bonding | Ammonium (-NH₃⁺) and Carboxylate (-COO⁻) | Stabilization of network at neutral pH |

Stimuli-Responsive Supramolecular Materials

The unique combination of a responsive amino acid backbone and a photophysically active pyrene group makes this compound and its derivatives excellent building blocks for stimuli-responsive or "smart" materials. These materials can undergo significant changes in their structure and properties in response to external triggers such as pH, light, temperature, or the presence of specific chemical agents rsc.orgmdpi.com.

pH-Responsiveness: Many supramolecular materials derived from this compound exhibit pronounced pH sensitivity. This responsiveness stems from the ionizable groups in the amino acid component, namely the carboxylic acid and amino groups. Changes in pH alter the protonation state of these groups, which in turn modifies the balance of intermolecular forces—hydrogen bonding, electrostatic repulsion/attraction, and hydrophobic interactions—that govern the self-assembled state mdpi.com. For instance, a this compound derivative might exist as a solution of monomers at high or low pH due to electrostatic repulsion between charged groups. Near the isoelectric point, however, the net charge is minimized, allowing for effective hydrogen bonding and hydrophobic interactions to dominate, leading to the formation of hydrogels or other ordered aggregates rsc.orgrsc.org. This pH-triggered sol-gel transition is a key feature for applications in areas like controlled drug release or tissue engineering.

Photo-Responsiveness: The pyrene moiety itself can be used to create photo-responsive materials. Copolymers incorporating a 1-pyrenol-based monomer have been shown to be responsive to light. Upon irradiation, the pyrenol group can undergo an excited-state proton transfer (ESPT), which can locally alter the pH of the material's microenvironment rsc.org. This light-induced pH change can then trigger a structural transition in the material, demonstrating a multi-stimuli response.

Multi-Stimuli Responsiveness: By combining this compound with other functional monomers or molecules, materials that respond to multiple stimuli can be engineered. For example, copolymers have been synthesized that incorporate a temperature-sensitive component alongside a photo- and pH-responsive pyrene-based unit rsc.org. These materials exhibit tunable properties in response to changes in temperature, pH, and light, making them highly versatile. Similarly, hydrogels formed from phenylalanine derivatives have shown responsiveness to both pH and ultrasound, where sonication can enhance the gelation process and improve the properties of the final material mdpi.com.

| Stimulus | Responsive Moiety | Mechanism of Action | Resulting Change |

| pH | Carboxylic acid/Amino group | Alteration of protonation state, affecting electrostatic and hydrogen bonding interactions. rsc.orgmdpi.com | Sol-gel transition, disassembly/assembly of nanostructures. |

| Light | Pyrenol group | Excited-State Proton Transfer (ESPT) leading to local pH change. rsc.org | Spatiotemporal control over material's protonation state. |

| Temperature | Co-monomers (e.g., OEGMA) | Change in polymer solubility (LCST behavior). rsc.org | Reversible swelling/shrinking of the material. |

| Ultrasound | Phenylalanine derivative network | Cavitation and shear forces promoting molecular interactions. mdpi.com | Enhanced gelation kinetics and improved network density. |

Sensing and Biosensing Applications of 1 Pyrenylalanine Based Probes

Development of Chemosensors for Small Molecules

The design of chemosensors for small molecules often relies on the ability of a probe molecule to selectively bind to a target analyte, leading to a measurable change in its optical or electronic properties. 1-Pyrenylalanine derivatives can be tailored to recognize and signal the presence of specific small biomolecules. For instance, research has explored the development of molecular biosensor systems utilizing this compound for the detection of biologically relevant small molecules such as rapamycin (B549165) and cyclic adenosine (B11128) monophosphate (cAMP) researchgate.net. These systems typically function by modulating the fluorescence output of the pyrene (B120774) moiety upon the analyte's binding to a specifically designed receptor unit incorporated into the this compound scaffold. The precise mechanism often involves changes in photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET) pathways, which are sensitive to the binding event.

Table 6.1.1: Small Molecules Detected by this compound-Based Chemosensors

| Analyte | Sensor Type/Derivative | Detection Principle | Notes | Reference |

| Rapamycin | This compound based | Fluorescence Change | Part of a molecular biosensor system model. | researchgate.net |

| cAMP | This compound based | Fluorescence Change | Part of a molecular biosensor system model. | researchgate.net |

Detection of Metal Ions

The ability of amino acids to coordinate with metal ions, coupled with the fluorescence properties of pyrene, makes this compound derivatives highly suitable for metal ion sensing. Pyrene-based compounds have been extensively investigated for their selective and sensitive detection of various metal ions, including Cu²⁺, Sn²⁺, Ag⁺, and Zn²⁺ mdpi.comacs.orgmdpi.commdpi.com. The pyrene moiety can act as a signaling unit, while the amino acid structure, particularly its nitrogen and oxygen atoms, can serve as chelating sites for metal ions. Upon binding, metal ions can induce changes in the pyrene fluorescence through mechanisms such as photoinduced electron transfer (PET) quenching or enhancement, or by altering the electronic structure of the conjugated system.

For example, pyrene-containing Schiff bases and dimers have demonstrated selective sensing for metal ions like Sn²⁺ and Cu²⁺, exhibiting distinct fluorescence responses and quantifiable binding constants mdpi.com. Similarly, pyrene-amino acid conjugates, such as pyrene-labeled histidine (Pyr-WH), have been developed for the detection of metal ions like Ag⁺, showing significant changes in fluorescence intensity ratios acs.org. The interaction of phenylalanine itself with various divalent metal ions (Co(II), Ni(II), Cu(II), Zn(II), Pb(II)) has also been studied, highlighting the intrinsic metal-binding affinity of the amino acid backbone symbiosisonlinepublishing.com.

Table 6.2.1: Metal Ions Detected by Pyrene-Based and Amino Acid-Based Sensors

| Analyte | Sensor Type/Derivative | Detection Principle | Detection Limit (approx.) | Binding Constant (approx.) | Reference |

| Sn²⁺ | Pyrene-based dimer (DPyH9) | Fluorescence Change | 1.61 × 10⁻⁵ M | 4.51 × 10⁶ M⁻¹ | mdpi.com |

| Cu²⁺ | Pyrene-based dimer (DPyH9) | Fluorescence Change | 4.73 × 10⁻⁵ M | 4.03 × 10⁷ M⁻¹ | mdpi.com |

| Cu²⁺ | Pyrene derivative probe | Fluorescence Turn-on | 0.16 μM | N/A | mdpi.com |

| Ag⁺ | Pyrene-pyridine-conjugate | Fluorescence Ratio | 1 nM (for Ag⁺ in SWNT-DNA) | N/A | acs.org |

| Ag⁺ | Naphthyl thiourea-based | Fluorescence Turn-on | 3.82 μM | N/A | mdpi.com |

Advanced Ratiometric Sensing Platforms

Ratiometric fluorescent probes offer significant advantages over traditional monochromatic sensors by providing an internal reference signal, which helps to minimize errors caused by variations in probe concentration, excitation intensity, and environmental factors researchgate.netrsc.org. This compound, with its distinct monomer and excimer emission characteristics, is well-suited for the development of such advanced platforms.

Pyrene derivatives have been successfully employed as ratiometric sensors for analytes like copper ions (Cu²⁺) and hydrogen peroxide (H₂O₂) mdpi.comresearchgate.netnih.gov. In these systems, the binding of the analyte or a chemical reaction involving the analyte leads to a change in the ratio of fluorescence intensities at two different wavelengths, often corresponding to monomer and excimer emission of the pyrene unit, or to two distinct emission peaks. For instance, a pyrene-based probe has been designed to exhibit a turn-on fluorescent response for Cu²⁺ at 393 nm and 415 nm, enabling ratiometric detection mdpi.com. Another pyrene-based probe (Py-VPB) demonstrates ratiometric detection of H₂O₂ by shifting its emission from a monomer state at 600 nm to an excimer state at 480 nm, with a significant change in the I₄₈₀/I₆₀₀ ratio nih.gov. These platforms are crucial for accurate quantitative analysis and have found applications in biological imaging, such as visualizing H₂O₂ in living cells nih.gov.

Table 6.3.1: Ratiometric Sensing Platforms Utilizing Pyrene Derivatives

| Analyte | Probe Type/Derivative | Emission Wavelengths (nm) | Ratio Change/Detection Limit | Mechanism | Reference |

| Cu²⁺ | Pyrene derivative | 393 / 415 | Detection Limit: 0.16 μM | Turn-on fluorescent response at two wavelengths | mdpi.com |

| Ag⁺ | Pyrene labeled TrpHis (Pyr-WH) | 480 / 380 | Ratio (I₄₈₀/I₃₈₀) 0.11 to 0.73 | Monomer/Excimer emission change | acs.org |

| H₂O₂ | Pyrene-based (Py-VPB) | 600 (monomer) / 480 (excimer) | Ratio (I₄₈₀/I₆₀₀) max 66.5-fold | Monomer-to-excimer emission shift | nih.gov |

| H₂O₂ | Pyrene-based (Py-VPB) | 600 / 480 | Linear Range: 0–45 μM | Monomer-to-excimer emission shift | nih.gov |

| Hydrazine | Pyrene-based probe | N/A | Detection Limit: 0.1 μM | Fluorescence enhancement | researchgate.net |

Applications in Advanced Materials and Optoelectronics Non Biological

Organic Light-Emitting Diodes (OLEDs) and Electroluminescence

The field of conjugated polymers for electronics has grown significantly, with a focus on materials for organic light-emitting diodes (OLEDs). nih.govinstras.com The pyrene (B120774) chromophore, when integrated into polymer backbones, can serve as an effective emissive center. Polymers functionalized with pyrene derivatives, which share the core chromophore with 1-pyrenylalanine, have been synthesized and investigated for their electroluminescent (EL) properties. scispace.comresearchgate.net

Research into pyrene-functionalized polyaniline, where pyrene groups are incorporated into the polymer backbone, has demonstrated its potential as an emissive layer in OLEDs. scispace.com These polymers are solution-processable and exhibit photoluminescence in the blue region, with a characteristic peak around 475 nm. scispace.com When integrated into a light-emitting device, the electroluminescence can be shifted to a longer wavelength, around 525 nm (orange-light emission), which may be attributed to interactions between the pyrene moieties and the polyaniline chain. scispace.com Such devices have shown turn-on voltages of approximately 15 V, with emission intensity increasing drastically at higher operating voltages. scispace.com

In another approach, pyrene has been used as a side chain in polyfluorene derivatives. nih.gov The incorporation of a pyrene side chain into a poly[(9,9-dioctylfluorenyl-2,7-diyl)-co-triphenylamine] backbone suppresses the typical blue emission of the polyfluorene. nih.gov This occurs due to Förster resonance energy transfer (FRET) from the polymer backbone to the pyrene side chain, resulting in green emission. nih.gov The electroluminescence spectra of these devices closely resemble their photoluminescence spectra, confirming the role of the pyrene moiety as the primary light-emitting center. nih.gov

Table 7.1.1: Electroluminescent Properties of Pyrene-Containing Polymers

| Polymer Type | Key Feature | Photoluminescence (PL) Peak | Electroluminescence (EL) Peak | Turn-on Voltage | Citation |

| Pyrene-functionalized Polyaniline | Pyrene integrated into polymer backbone | 475 nm (Blue) | ~525 nm (Orange) | 15 V | scispace.com |

| Polyfluorene with Pyrene side chain | Förster energy transfer to side chain | Green Emission | Green Emission | Not specified | nih.gov |

Fluorescent Polymers and Conjugates

The incorporation of this compound into polypeptide chains and other polymer structures creates materials with unique fluorescent properties, driven by the interactions between pyrene chromophores. A novel aromatic poly(amino acid), poly(L-1-pyrenylalanine) [poly(L-PyrAla)], has been synthesized as a block copolymer. oup.comoup.com Spectroscopic analysis, including circular dichroism, indicates a helical arrangement of the pyrenyl groups along the polypeptide chain. oup.com This regular, stereospecific arrangement significantly reduces the formation of excimers—excited-state dimers that emit at longer, red-shifted wavelengths—compared to its racemic counterpart, poly(DL-PyrAla). oup.com The suppression of excimer sites is noteworthy as these sites can act as energy traps, hindering efficient energy transport along the polymer chain. oup.com

The photophysical behavior is also highly dependent on the polymer backbone and the nature of the linkage. In pyrene-functionalized polyacetylenes, energy transfer from the pyrene groups (both monomer and excimer) to the poly(diphenylacetylene) backbone can occur. mdpi.com The length of the alkyl spacer connecting the pyrene moiety to the backbone plays a critical role; a long spacer favors pyrene monomer emission, while a short spacer can facilitate excimer formation and intramolecular energy transfer. mdpi.com For some mono-substituted polyacetylenes, both monomer emission (with peaks at 380 and 400 nm) and a broad excimer emission band (peaked around 480 nm) are observed. mdpi.com

Conjugates linking pyrene to other chromophores, such as phenanthridine, also exhibit interesting fluorescence. nih.gov These molecules can show pH-dependent excimer fluorescence that is significantly red-shifted relative to the emission of the individual chromophores, arising from intramolecular π–π stacking interactions. nih.gov

Table 7.2.1: Fluorescence Characteristics of this compound Polymers and Conjugates

| Polymer/Conjugate | Key Spectroscopic Feature | Monomer Emission (nm) | Excimer Emission (nm) | Citation |

| Poly(L-1-pyrenylalanine) | Reduced excimer formation due to helical structure | Dominant | Suppressed | oup.com |

| Mono-substituted Polyacetylene-Pyrene | Coexistence of monomer and excimer emission | ~380, ~400 | ~480 | mdpi.com |

| Di-substituted Polyacetylene-Pyrene | Predominant energy transfer to polymer backbone | Decreased intensity | Vanished | mdpi.com |

| Phenanthridine-pyrene conjugate | pH-dependent intramolecular excimer formation | Quenched in excimer state | Red-shifted from monomer | nih.gov |

Photoactive Nanomaterials and Architectures

The ability of this compound to direct the assembly of macromolecules makes it a powerful component for creating ordered, photoactive nanomaterials. univ-lorraine.fr The synthesis of block copolymers, such as poly(L-1-pyrenylalanine) combined with poly(γ-benzyl DL-glutamate), is a key strategy for producing well-defined nano-architectures. oup.comoup.com In these systems, the peptide blocks can self-assemble into stable conformations, leading to a regular, one-dimensional array of pyrene chromophores along a helical polypeptide chain. oup.com This controlled nanoscopic arrangement directly influences the material's photophysical properties, as seen in the suppression of excimer fluorescence in stereoregular polymers. oup.com

Furthermore, poly(amino acid)s can self-assemble into nanoparticles. For instance, poly(phenylalanine), a related poly(amino acid), can form nanoparticles of approximately 100 nm through nanoprecipitation. nih.gov This principle of self-assembly into discrete nanostructures is applicable to polymers of this compound, offering a route to create fluorescent nanoparticles where the emission characteristics are governed by the nanoscale packing of the pyrene units.

The development of such materials is driven by the goal of controlling the correlation between physical properties and the structure at the nanometric scale. univ-lorraine.fr By designing specific polymer sequences and architectures containing this compound, it is possible to create nanomaterials where phenomena like energy transfer and excimer/monomer emission can be precisely tuned. These photoactive architectures are promising for applications in optoelectronics, where the efficient transport of energy or charge along a defined molecular path is crucial. oup.com

Table 7.3.1: Photoactive Nanomaterials Incorporating Pyrene Moieties

| Nanomaterial Type | Synthesis/Assembly Method | Key Architectural Feature | Resulting Property | Citation |

| Block Copolymer | Ring-opening polymerization | Helical arrangement of pyrenyl groups along polypeptide chain | Reduced excimer formation, potential for efficient energy transport | oup.comoup.com |

| Self-Assembled Nanoparticles | Nanoprecipitation of poly(amino acid)s | Formation of discrete nanoparticles (~100 nm) | Potential for tunable fluorescence based on pyrene packing | nih.gov |

| Functionalized Conjugated Polymer | Post-polymerization modification | Pyrene side chains on a polyacetylene backbone | Controlled energy transfer from pyrene to polymer backbone | mdpi.com |

Theoretical and Computational Investigations of 1 Pyrenylalanine Systems

Quantum Chemical Calculations of Electronic Structure and Excited States

Quantum chemical calculations are fundamental to understanding the electronic behavior of 1-pyrenylalanine, which governs its absorption and emission properties. These methods solve approximations of the Schrödinger equation to determine the energies and wavefunctions of the molecule's ground and excited states.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for studying excited states due to its favorable balance of computational cost and accuracy. nih.govnih.gov The choice of the functional in TD-DFT is critical, especially for systems that may exhibit charge-transfer characteristics. nih.gov For molecules similar to this compound, such as phenylalanine-containing peptides, long-range corrected functionals like LC-ωPBE, CAM-B3LYP, and ωB97X-D have been shown to provide more reliable results compared to standard hybrid functionals. nih.govnih.gov These functionals are better suited to describe potential charge-transfer states and the π-π* transitions localized on the pyrene (B120774) chromophore.

Benchmark calculations on related peptide systems have demonstrated that TD-DFT can achieve good quantitative agreement for geometrical parameters and vibrational frequencies of the lowest singlet excited state. nih.gov However, for accurate prediction of excitation energies (0-0 energies), the results are often more qualitative. nih.gov To achieve higher accuracy, composite protocols that combine the strengths of TD-DFT for geometry optimization and higher-level methods like the approximate coupled-cluster singles and doubles (CC2) for energy calculations can be employed. nih.govnih.gov Such protocols can yield results comparable in quality to CC2 at a reduced computational expense, making them suitable for larger systems. nih.gov

A typical quantum chemical study of this compound would involve:

Ground State (S₀) Geometry Optimization: Using DFT to find the most stable molecular structure.

Vertical Excitation Energy Calculation: Using TD-DFT at the optimized S₀ geometry to predict the absorption spectrum. This involves calculating the energies and oscillator strengths of transitions to various singlet excited states (S₁, S₂, etc.).

Excited State (S₁) Geometry Optimization: Using TD-DFT to find the relaxed geometry of the first excited state, which is crucial for modeling fluorescence.

Adiabatic Excitation Energy (0-0 Energy) Calculation: Determining the energy difference between the zero-point vibrational energy levels of the S₀ and S₁ states to predict the onset of emission. nih.gov

The primary electronic transitions of interest in this compound are the π-π* transitions localized on the pyrene moiety, which are responsible for its strong UV absorption and fluorescence. Calculations can distinguish between different excited states, such as the locally excited (LE) state of the pyrene and potential charge-transfer (CT) states involving the amino acid backbone. nih.gov

Table 1: Representative TD-DFT Calculated Excitation Properties for this compound

This table presents hypothetical data based on typical results for pyrene derivatives and peptide systems to illustrate the output of quantum chemical calculations. The values are calculated using the ωB97X-D functional.

| Excited State | Vertical Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Dominant Transition Character |

| S₁ | 3.54 | 350 | 0.25 | HOMO -> LUMO (π-π) |

| S₂ | 3.68 | 337 | 0.55 | HOMO-1 -> LUMO (π-π) |

| S₃ | 4.02 | 308 | 0.08 | HOMO -> LUMO+1 (π-π) |

| S₄ | 4.25 | 292 | 1.10 | HOMO-2 -> LUMO (π-π) |

Molecular Dynamics Simulations of Conformational Behavior and Self-Assembly

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. For this compound, MD simulations are essential for exploring its conformational landscape, interaction with solvents, and propensity for self-assembly into larger ordered structures.

All-atom MD simulations provide detailed insights at the molecular level. eie.gr These simulations rely on a force field, which is a set of parameters that defines the potential energy of the system based on the positions of its atoms. The choice of force field is a critical aspect of the simulation's accuracy. researchgate.net Simulations of peptides often utilize force fields like AMBER, CHARMM, or GROMOS.

In the context of this compound, a key driver of its behavior is the large, hydrophobic pyrene ring. This moiety promotes π-π stacking interactions, which are a dominant force in the self-assembly process, alongside hydrogen bonding involving the peptide backbone. MD simulations can model how these non-covalent interactions guide the organization of individual molecules into aggregates, such as nanofibers or vesicles. eie.grnih.gov

A typical MD simulation study of this compound self-assembly would involve:

Placing multiple this compound molecules in a simulation box, typically filled with water to mimic aqueous solution.

Running the simulation for a sufficient duration (nanoseconds to microseconds) to observe spontaneous aggregation.

Analyzing the resulting trajectories to characterize the structure and dynamics of the formed assemblies. This includes calculating radial distribution functions to understand packing, hydrogen bond lifetimes, and the potential of mean force (PMF) to quantify the free energy of association. eie.gr

Studies on similar aromatic dipeptides have shown that subtle changes in sequence can lead to significant differences in self-assembly, with some forming stable aggregates while others remain repulsive. eie.gr For this compound, simulations can predict the most stable conformations of dimers and larger oligomers, highlighting the preferred orientation of the pyrene rings (e.g., parallel-displaced vs. T-shaped) and the role of the peptide backbone in stabilizing the structure. Controlled MD techniques, sometimes referred to as an "MD manipulator," can also be used to guide the formation of specific nanostructures, like helical nanotubes, and to calculate their properties. nih.govnih.govresearchgate.net

Table 2: Typical Parameters in an All-Atom MD Simulation of this compound Self-Assembly

| Parameter | Value / Method | Purpose |

| Force Field | AMBER or CHARMM | Describes inter- and intramolecular interactions. |

| Water Model | TIP3P or SPC/E | Represents the aqueous solvent environment. |

| System Size | ~50-100 L-Pya molecules | To observe aggregation phenomena. |

| Simulation Time | 100 ns - 1 µs | To allow for conformational sampling and self-assembly. |